N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide

Lipophilicity Drug design ADME prediction

Sourcing authentic N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide for reproducible SAR studies is challenging due to the prevalence of near-analog regioisomers in commercial catalogues. This compound fills a specific substitution cell (4-Cl on phenoxy; 3-NH₂-4-Cl on aniline) within the phenoxyacetamide T3SS inhibitor matrix (Bowlin et al., 2015) that is not fully represented by published lead series. - Unique dual-halogenated architecture: provides a distinct H-bonding donor/acceptor topology and calculated lipophilicity (XLogP3 Δ ≈ 0.8 vs. des-chloro analog) for probing additive chlorine effects on both aromatic rings. - Enables parallel dose-response experiments alongside the 4-aminophenyl regioisomer (CAS 953717-19-6) to identify optimal aniline substitution patterns-class-level T3SS SAR shows >10-fold potency shifts from such changes. - Ships as a precisely defined probe for CYP inhibition assays and in silico model training/validation datasets.

Molecular Formula C14H12Cl2N2O2
Molecular Weight 311.2 g/mol
CAS No. 1020058-41-6
Cat. No. B1385071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
CAS1020058-41-6
Molecular FormulaC14H12Cl2N2O2
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N)Cl
InChIInChI=1S/C14H12Cl2N2O2/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-12(16)13(17)7-10/h1-7H,8,17H2,(H,18,19)
InChIKeyIVGULLKIRSKWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide: Structural Identity & Research Context


N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide (CAS 1020058-41-6) is a synthetic small molecule with the molecular formula C₁₄H₁₂Cl₂N₂O₂ and a molecular weight of 311.16 g·mol⁻¹, belonging to the phenoxyacetamide class of compounds [1]. Its structure features a 4-chlorophenoxyacetyl moiety linked via an amide bond to a 3-amino-4-chloroaniline ring, a substitution pattern that distinguishes it from closely related mono-halogenated or regioisomeric analogs sold alongside it in commercial research-chemical catalogues . While exploratory screening data for this specific CAS number remain sparse in the peer-reviewed literature, the compound's dual-halogenated architecture positions it as a candidate for structure–activity relationship (SAR) studies within programmes targeting antimicrobial, anticancer, or CYP450-related endpoints previously associated with the broader phenoxyacetamide chemotype [2].

SAR Probe Dual-halogenated phenoxyacetamide scaffold for T3SS inhibitor SAR expansion
CYP Assay Probe Defined substitution pattern supports CYP isoform selectivity screening studies
Library Benchmark Predicted lipophilicity and H-bond topology aid in silico model training and validation

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide: Substituent-Level Differentiation


Within the phenoxyacetamide portfolio sold for laboratory research, compounds that share a common core scaffold can nevertheless exhibit divergent physicochemical and pharmacological profiles due to subtle variations in halogenation pattern, amino-group position, and ring-oxygen substitution . For N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide, the presence of a chlorine atom at the para-position of the phenoxy ring, combined with the 3-amino-4-chloro substitution on the aniline ring, generates a unique hydrogen-bonding donor/acceptor topology and lipophilic surface relative to its closest commercial analogs (e.g., the des-chloro phenoxy derivative CAS 953891-92-4 or the 4-aminophenyl regioisomer CAS 953717-19-6) [1]. These structural differences can translate into measurable differences in chromatographic retention, microsomal stability, or target-binding capacity, meaning that even closely related catalog compounds cannot be interchanged without risking experimental reproducibility [2]. The quantitative evidence below documents where such differentiation has been observed or is strongly inferred from class-level SAR.

Des-chloro analog
Lower lipophilicity may alter membrane permeability and off-target binding in cell-based screens; not a direct substitute.
4-Aminophenyl regioisomer
Shifted H-bond donor topology can produce distinct target engagement; potency profiles may not transfer.
Ether-oxygen-deleted analog
Loss of a key H-bond acceptor may reduce solubility and target affinity; limits direct interchangeability.

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide: Quantitative Differentiation Evidence


Para-Chloro Substitution Enhances Lipophilicity vs. Des-Chloro Analog

The target compound possesses a chlorine atom at the para-position of the phenoxy ring that is absent in the direct analog N-(3-amino-4-chlorophenyl)-2-phenoxyacetamide (CAS 953891-92-4). This structural difference is predicted to increase lipophilicity, as estimated by the XLogP3 algorithm implemented by PubChem [1]. Higher logP values are associated with enhanced passive membrane permeability and altered tissue distribution, which can be critical for cell-based assay performance [2]. Although experimentally determined logP or logD values for these exact compounds are not available in the public domain, the consistent increase in calculated logP (ΔXLogP3 ≈ 0.8) provides a quantifiable physicochemical rationale for preferring the 4-chlorophenoxy derivative when higher lipophilicity is desired in a screening library.

Lipophilicity Shift
Class-level inference
Target XLogP3 = 3.4 vs. des-chloro analog 2.6; Δ = +0.8 (predicted)
May support higher membrane permeability in cell-based assays
No experimental logP data available; predictions only
Lipophilicity Drug design ADME prediction

Regioisomeric Amino Positioning Shifts Hydrogen-Bond Donor Topology

The target compound incorporates a 3-amino-4-chloroaniline moiety, whereas the comparator N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide (CAS 953717-19-6) places the amino group at the para-position and lacks the chlorine atom on the aniline ring [1]. This regioisomeric shift alters the spatial orientation of the hydrogen-bond-donating amino group relative to the acetamide linkage and affects the electron density on the adjacent aromatic ring. In the phenoxyacetamide T3SS inhibitor series, the position and nature of substituents on the aniline ring were demonstrated to modulate inhibitory potency by more than 10-fold [2]. While no direct head-to-head activity comparison has been published for these two exact catalog compounds, the established SAR within the chemotype supports the expectation that regioisomeric variation at the aniline ring will produce quantitatively distinct biological readouts.

H-Bond Donor Topology
Class-level inference
3-NH₂-4-Cl aniline vs. 4-NH₂ aniline; same HBD/HBA counts but different vectors; class-level SAR suggests >10-fold potency shifts possible
Regioisomeric placement may significantly alter target engagement
No direct comparison data for these two specific CAS compounds
Medicinal chemistry Structure–activity relationship Target engagement

Methyl Substituent Adds Steric Bulk, Affecting Ligand Efficiency

Among the commercial phenoxyacetamide analogs, N-(3-amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide (CAS 1020058-46-1) carries an additional ortho-methyl group on the phenoxy ring . This modification increases molecular weight by 14.0 g·mol⁻¹ (from 311.16 to 325.2 g·mol⁻¹) and introduces a steric clash that can restrict the conformational freedom of the phenoxy ring. In lead-optimization campaigns, such incremental increases in molecular weight without a commensurate gain in potency reduce ligand efficiency (LE) and lipophilic ligand efficiency (LLE), both critical metrics for prioritizing compounds for further development [1]. The target compound, lacking this ortho-methyl group, retains a lower molecular weight and reduced steric hindrance, which may be advantageous when minimal-sized pharmacophores are sought for fragment-based or covalent-inhibitor approaches.

MW & Steric Bulk
Cross-study comparable
Target MW = 311.16 Da; ortho-methyl analog MW = 325.2 Da; ΔMW = +14.0 Da, added steric hindrance
Lower MW and simpler substitution support ligand-efficiency-driven design
No co-crystal or biochemical IC₅₀ data available
Ligand efficiency Fragment-based drug discovery Molecular recognition

Ether Oxygen Absence Removes Key Hydrogen-Bond Acceptor Site

In the Santa Cruz Biotechnology catalog series, N-(3-amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide (sc-329388) replaces the phenoxy ether linkage with a direct phenyl-acetamide bond, eliminating the ether oxygen atom . This structural change removes one hydrogen-bond acceptor (HBA) site and reduces topological polar surface area (TPSA). Within the broader phenoxyacetamide T3SS inhibitor class, the ether oxygen contributes to aqueous solubility and can engage in critical hydrogen-bond interactions with the target protein; its removal resulted in a >5-fold loss of potency for several exemplar compounds [1]. Although a direct biochemical comparison between sc-329386 and sc-329388 has not been reported, the documented impact of the ether oxygen deletion on target engagement provides a strong class-level rationale for prioritizing the target compound when the phenoxy linkage is suspected to be pharmacophoric.

H-Bond Acceptor & TPSA
Class-level inference
Target: 4 HBA (incl. ether O), TPSA ~64 Ų; comparator: 3 HBA, TPSA ~55 Ų; class-level >5-fold potency loss observed
Ether oxygen may be pharmacophoric; its removal risks reduced target affinity
TPSA estimated; potency data from T3SS series, not direct
Bioisosterism Binding affinity Solubility

N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide: Key Application Scenarios


SAR Expansion of T3SS Phenoxyacetamide Inhibitors

The compound's dual-halogenated architecture (4-Cl on the phenoxy ring; 3-NH₂-4-Cl on the aniline ring) fills a specific substitution cell within the phenoxyacetamide T3SS inhibitor matrix that is not fully represented by the published lead series [1]. Researchers building on the SAR framework described by Bowlin et al. (2015) can procure this compound to systematically probe the additive effect of chlorine substitution on both aromatic rings, an analysis that is directly enabled by the quantitative lipophilicity and hydrogen-bonding topology differences documented in Section 3 [2].

CYP450 Inhibition Screening with Defined Substitution Pattern

Although the CYP2C8/2C9/2C19 inhibition data retrieved from BindingDB for a compound with a partially matching identifier (CHEMBL4164142) cannot be definitively assigned to CAS 1020058-41-6, the phenoxyacetamide scaffold has been shown to interact with cytochrome P450 isoforms [1]. Procurement of the authenticated compound—with the exact 3-amino-4-chlorophenyl and 4-chlorophenoxy substitution pattern—enables its use as a structurally defined probe in CYP inhibition assays, where even subtle halogenation changes can shift isoform selectivity [2]. This scenario is supported by the class-level evidence that the phenoxy oxygen and chlorine substitution influence metabolic stability.

Physicochemical Benchmarking for Library Design & Model Training

The calculated XLogP3 difference (Δ ≈ 0.8 vs. the des-chloro analog) and the removal of the ether oxygen in the phenyl-acetamide comparator (ΔHBA = -1; ΔTPSA ≈ -9 Ų) make the target compound a valuable data point for training or validating in silico models that predict membrane permeability, solubility, or off-target binding [1]. Procurement teams building a matrix of phenoxyacetamide derivatives can use this compound to fill a specific lipophilicity–polarity coordinate that is otherwise underrepresented in commercially available analog sets [2].

Regioisomeric Selectivity in Target Engagement Assays

The target compound differs from its 4-aminophenyl regioisomer (CAS 953717-19-6) in the position of the aniline amino group, a change that—based on class-level T3SS SAR—can produce >10-fold differences in potency [1]. Researchers seeking to identify the optimal aniline substitution pattern for a given target can use this compound alongside its regioisomer in parallel dose–response experiments, generating internally consistent data that guide medicinal chemistry optimization [2].

Application
Selection Property
Validation Focus
T3SS Inhibitor SAR Expansion
Dual-halogenated architecture (4-Cl phenoxy, 3-NH₂-4-Cl aniline)
T3SS secretion inhibition assay context; additive Cl substitution effect evaluation
CYP Inhibition Assay Probe
Defined 3-amino-4-chlorophenyl and 4-chlorophenoxy substitution pattern
CYP isoform selectivity screening; metabolic stability assessment
Library Design & In Silico Modeling
Predicted lipophilicity (XLogP3) and HBA/HBD topology coordinates
Permeability, solubility, and off-target binding model training
Regioisomeric Selectivity Profiling
3-Amino-4-chloroaniline regioisomer vs. 4-aminophenyl variant
Parallel dose–response experiments; potency shift assessment
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